molecular formula C2H4FN3O2S B2503146 2-Azidoethanesulfonyl fluoride CAS No. 2137568-76-2

2-Azidoethanesulfonyl fluoride

Cat. No. B2503146
CAS RN: 2137568-76-2
M. Wt: 153.13
InChI Key: QXZYYVUMQXBCRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds is well-documented in the provided papers. Paper describes a metal-free synthesis of 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, which could be relevant for the synthesis of 2-azidoethanesulfonyl fluoride. Paper reports a metal-free synthesis of arylsulfonyl fluorides using organophotoredox conditions, which might be adapted for the synthesis of alkyl sulfonyl fluorides like 2-azidoethanesulfonyl fluoride. Paper details the synthesis of fluorosulfonyl 1,2,3-triazoles using bromovinylsulfonyl fluoride, suggesting that bromovinylsulfonyl fluoride could be a potential precursor for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of 2-azidoethanesulfonyl fluoride can be inferred from the structures of related compounds discussed in the papers. The presence of the azido group and the sulfonyl fluoride moiety in the same molecule would likely confer unique reactivity patterns, as seen in the triazole derivatives synthesized in the studies. The azido group is a versatile functional group that can participate in click chemistry reactions, as indicated by the synthesis of 1-substituted-1,2,3-triazoles in paper .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl fluoride compounds is highlighted in the papers. In paper , the 1-substituted-1,2,3-triazole products undergo a Michael addition reaction with a second equivalent of ESF under acidic conditions. This suggests that 2-azidoethanesulfonyl fluoride could also participate in similar nucleophilic addition reactions. The broad functional group tolerance observed in the synthesis of arylsulfonyl fluorides in paper indicates that 2-azidoethanesulfonyl fluoride might also exhibit a wide substrate scope in its reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-azidoethanesulfonyl fluoride are not directly reported in the papers, the properties of similar sulfonyl fluoride compounds can provide some insights. Sulfonyl fluorides are generally stable and can be stored on the bench, as mentioned in paper . The reactivity of these compounds under different conditions, such as organophotoredox conditions in paper and metal-free conditions in paper , suggests that 2-azidoethanesulfonyl fluoride would also have distinct reactivity profiles depending on the reaction conditions. The presence of both the azido and sulfonyl fluoride groups in the molecule would likely influence its boiling point, solubility, and stability.

Scientific Research Applications

Synthesis and Chemical Biology

2-Azidoethanesulfonyl fluoride and related sulfonyl fluorides are significant in chemical synthesis, particularly in the development of novel and efficient synthetic methods. Laudadio et al. (2019) describe a mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides, showcasing a broad substrate scope including various alkyl and aryl thiols or disulfides (Laudadio et al., 2019). Xu et al. (2019) present a method for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation, applicable to a range of carboxylic acids (Xu et al., 2019). Nie et al. (2020) report the development of a radical fluorosulfonylation reaction with fluorosulfonyl radical (FSO2 •), a new approach to alkenyl sulfonyl fluorides (Nie et al., 2020).

Fluoride Anion Recognition

Cametti and Rissanen (2009) discuss the significance of fluoride anion recognition in various industrial applications and its implications in human diet and pathologies (Cametti & Rissanen, 2009).

Pharmaceutical Applications

Sulfonyl fluorides, like 2-Azidoethanesulfonyl fluoride, play a role in pharmaceuticals and drug design. Zhang et al. (2014) discuss tetrafluoroethane β-sultone derivatives, which are used as difluoromethylation and trifluoromethylation reagents in drug design (Zhang et al., 2014).

Environmental and Material Science

Sulfonyl fluorides are also relevant in environmental science and material applications. Park et al. (2016) explore the oxidation of perfluoroalkyl substances by heat-activated persulfate, relevant in groundwater remediation (Park et al., 2016). Liu et al. (2010) report on fluoride-mediated synthesis of hollow TiO2 microspheres, demonstrating their photocatalytic selectivity in water treatment (Liu et al., 2010).

properties

IUPAC Name

2-azidoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4FN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZYYVUMQXBCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoethane-1-sulfonyl fluoride

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